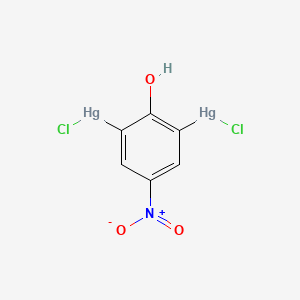

2,6-Dichloromercuri-4-nitrophenol

Description

Structure

2D Structure

Propriétés

Numéro CAS |

24579-93-9 |

|---|---|

Formule moléculaire |

C6H3Cl2Hg2NO3 |

Poids moléculaire |

609.18 g/mol |

Nom IUPAC |

chloro-[3-(chloromercurio)-2-hydroxy-5-nitrophenyl]mercury |

InChI |

InChI=1S/C6H3NO3.2ClH.2Hg/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-2,8H;2*1H;;/q;;;2*+1/p-2 |

Clé InChI |

ZEIZCMQRCQKTFT-UHFFFAOYSA-L |

SMILES |

C1=C(C=C(C(=C1[Hg]Cl)O)[Hg]Cl)[N+](=O)[O-] |

SMILES canonique |

C1=C(C=C(C(=C1[Hg]Cl)O)[Hg]Cl)[N+](=O)[O-] |

Autres numéros CAS |

24579-93-9 |

Synonymes |

2,6-dichloromercuri-4-nitrophenol |

Origine du produit |

United States |

Synthetic Methodologies for 2,6 Dichloromercuri 4 Nitrophenol and Analogous Structures

Electrophilic Aromatic Mercuration Pathways

The most direct method for introducing mercury-containing groups to an aromatic ring is through electrophilic aromatic substitution. In the case of 4-nitrophenol (B140041), the starting material for 2,6-Dichloromercuri-4-nitrophenol, the aromatic ring is attacked by an electrophilic mercury species. byjus.com

The hydroxyl (-OH) group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions immediately adjacent (ortho) and opposite (para) to it. byjus.comyoutube.com Conversely, the nitro (-NO2) group is a deactivating, meta-directing group. youtube.com In 4-nitrophenol, the powerful activating effect of the hydroxyl group overrides the deactivating effect of the nitro group, directing the incoming electrophiles to the ortho positions (C2 and C6).

The reaction typically involves treating 4-nitrophenol with a mercury(II) salt, such as mercuric acetate (B1210297), often in a suitable solvent. wikipedia.org

Mechanistic Investigations of Regioselectivity and Reaction Progression

The regioselectivity of the mercuration of phenols is dictated by the electronic properties of the substituents on the aromatic ring. researchgate.net The electron-donating hydroxyl group enriches the ortho and para positions with electron density, making them susceptible to attack by electrophiles. byjus.com Since the para position is already occupied by the nitro group in 4-nitrophenol, the mercuration occurs at the two available ortho positions.

The reaction proceeds through the formation of a mercurinium ion intermediate. wikipedia.org The pi electrons of the aromatic ring attack the electrophilic mercury species, leading to the formation of this intermediate, which is then deprotonated to restore aromaticity and yield the final product.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing the synthesis of this compound involves careful control of several factors to maximize the yield and ensure the desired regioselectivity. Key parameters that can be adjusted include:

Mercurating Agent: The choice of the mercury salt can influence the reactivity. Mercuric acetate is a commonly used reagent. wikipedia.org

Solvent: The solvent can affect the rate and selectivity of the reaction. numberanalytics.com

Temperature: Controlling the temperature is crucial for optimizing the reaction conditions. numberanalytics.com

Additives: The presence of acids or bases can influence the reaction's progress. numberanalytics.com

| Parameter | Influence on Reaction |

|---|---|

| Mercurating Agent | Affects the electrophilicity of the mercury species. |

| Solvent | Can impact reaction rate and selectivity. numberanalytics.com |

| Temperature | Influences reaction kinetics and can affect selectivity. numberanalytics.com |

| Additives (Acids/Bases) | Can alter the reactivity of the substrate and the mercurating agent. numberanalytics.com |

Indirect Synthetic Routes and Precursor Chemistry

Besides direct mercuration, indirect methods can also be employed to synthesize organomercurials.

Halogen-Mercury Exchange Reactions

This method involves the reaction of an organohalide with a mercury-containing reagent. For the synthesis of this compound, a potential precursor would be 2,6-dichloro-4-nitrophenol. However, this specific exchange is less common for this particular compound.

Alternative Transmetallation Approaches

Transmetallation is a reaction where an organic group is transferred from one metal to another. wikipedia.orgresearchgate.net This process is widely used in organometallic chemistry to prepare a variety of compounds. researchgate.net The general form of the reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

In the context of synthesizing this compound, a precursor containing a different metal could potentially be converted to the desired mercury compound through transmetallation. wikipedia.orgyoutube.com For instance, an organolithium or organomagnesium compound derived from a protected 4-nitrophenol could react with a mercury(II) salt. wikipedia.orgyoutube.com The thermodynamic driving force for the reaction is often the difference in electronegativity between the two metals. wikipedia.org

| Method | General Principle | Potential Application |

|---|---|---|

| Halogen-Mercury Exchange | Reaction of an organohalide with a mercury reagent. | Synthesis from a halogenated precursor. |

| Transmetallation | Transfer of an organic group from one metal to another. wikipedia.orgresearchgate.net | Conversion of an organometallic precursor (e.g., organolithium) to the organomercurial. wikipedia.orgyoutube.com |

Principles of Sustainable Synthesis in Organomercurial Chemistry

The synthesis of organomercurial compounds raises significant environmental and health concerns due to the toxicity of mercury. Therefore, applying the principles of sustainable or "green" chemistry is of particular importance in this field. rsc.org Key aspects of sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemicals: Employing less toxic reagents and solvents. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.org

Waste Prevention: Minimizing or eliminating the generation of waste. rsc.org

While the inherent toxicity of mercury makes the synthesis of organomercurials challenging from a green chemistry perspective, efforts can be made to mitigate the environmental impact. This includes careful handling and disposal of mercury-containing waste and exploring more efficient catalytic methods that reduce the amount of mercury required.

Advanced Structural Characterization and Spectroscopic Probes of 2,6 Dichloromercuri 4 Nitrophenol

X-ray Crystallography Studies: Elucidation of Molecular Conformation and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A crystallographic study of 2,6-dichloromercuri-4-nitrophenol would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly. These could include:

Hydrogen Bonding: The phenolic hydroxyl group could act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the chlorine atoms could act as acceptors.

Halogen Bonds: Interactions involving the chlorine atoms as halogen bond donors are possible.

Mercury-involved Interactions: Weak interactions involving the mercury centers, such as mercuriophilic interactions (Hg···Hg) or contacts with other atoms (e.g., Hg···O, Hg···N), would be of significant interest.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

Understanding these interactions is crucial for predicting the material's physical properties and for the rational design of new materials with desired crystal architectures.

Detailed Examination of Mercury Coordination Geometry

A key aspect of the crystallographic analysis would be the determination of the coordination geometry around the two mercury atoms. Typically, organomercury compounds of the type R-Hg-X exhibit a linear or nearly linear C-Hg-Cl geometry. The study would confirm the coordination number and geometry at each mercury center and reveal any deviations from ideal geometries caused by steric hindrance or intermolecular interactions within the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| C-Hg Bond Length (Å) | ~2.0-2.1 |

| Hg-Cl Bond Length (Å) | ~2.3-2.5 |

| C-Hg-Cl Bond Angle (°) | ~175-180 |

This table is purely illustrative and is based on typical values for similar organomercury compounds. Actual values can only be determined by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Electronic Environments and Bonding

NMR spectroscopy is a powerful tool for investigating the structure and electronic properties of molecules in solution.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show signals for the aromatic protons. Their chemical shifts and coupling constants would provide information about the electronic environment of the phenyl ring, which is influenced by the electron-withdrawing nitro group and the dichloromercuri substituents.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms bonded to mercury (C-Hg) would be particularly informative about the nature of the carbon-mercury bond.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (aromatic) | 7.5 - 8.5 | Influenced by nitro and dichloromercuri groups. |

| ¹³C (C-O) | 150 - 160 | |

| ¹³C (C-NO₂) | 140 - 150 | |

| ¹³C (C-Hg) | 160 - 180 | Downfield shift due to mercury. |

This table presents predicted ranges based on related compounds and is for illustrative purposes only.

Mercury-199 NMR Spectroscopy for Direct Mercurial Structural Insights

Direct observation of the mercury centers by ¹⁹⁹Hg NMR spectroscopy would provide invaluable information. chemrxiv.orghuji.ac.il The chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to its coordination environment. chemrxiv.org A single resonance in the ¹⁹⁹Hg NMR spectrum would indicate that the two mercury atoms are chemically equivalent in solution. The chemical shift value itself would be characteristic of a C-Hg-Cl moiety and could be compared to a large database of known organomercury compounds to infer details about the electronic environment of the mercury atoms. chemrxiv.org

Vibrational Spectroscopy (Infrared and Raman): Functional Group Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" of the compound.

Key vibrational modes that would be analyzed include:

O-H stretch: The phenolic hydroxyl group would give rise to a characteristic stretching vibration. Its position and broadening would indicate the extent of hydrogen bonding.

N-O stretches: The nitro group has symmetric and asymmetric stretching vibrations that are strong in the IR spectrum.

C-H stretches: Aromatic C-H stretching vibrations appear at high wavenumbers.

C-Hg and Hg-Cl stretches: These vibrations occur at low frequencies and are important for characterizing the mercury-containing fragments of the molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C-O | Stretch | 1200 - 1300 |

| C-N | Stretch | 800 - 900 |

| C-Hg | Stretch | 500 - 600 |

This table is illustrative and based on characteristic group frequencies. Precise values require experimental measurement.

Spectroscopic Signatures of Nitro Group Vibrations

The nitro group (-NO₂) is a powerful vibrational probe due to its characteristic stretching frequencies. In the infrared (IR) and Raman spectra of aromatic compounds, the nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For aromatic nitro compounds, these bands are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The positions of these bands can be influenced by the electronic environment of the benzene (B151609) ring. In this compound, the presence of two electron-withdrawing chloromercuri groups is expected to have a noticeable effect on the electron density of the ring and, consequently, on the nitro group vibrations.

The electron-withdrawing nature of the chloromercuri substituents would likely cause a slight shift in the nitro group frequencies compared to 4-nitrophenol (B140041) itself. The precise location of these bands would provide insight into the electronic interplay between the substituents on the aromatic ring.

| Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** |

| Asymmetric NO₂ Stretch (νₐₛ) | 1540 - 1510 |

| Symmetric NO₂ Stretch (νₛ) | 1350 - 1320 |

Characterization of Mercuri-Carbon and Mercuri-Halogen Bond Frequencies

The vibrational modes associated with the mercury-carbon (Hg-C) and mercury-chloride (Hg-Cl) bonds are key signatures for confirming the structure of this compound. These vibrations typically occur in the far-infrared and low-frequency Raman regions of the spectrum.

Based on studies of phenylmercuric chloride and related arylmercuric halides, the Hg-C stretching vibration is expected to appear as a moderately intense band in the Raman spectrum. publish.csiro.aupublish.csiro.au The Hg-Cl stretching vibration is also characteristic and is often observed with strong intensity in the Raman spectrum. publish.csiro.au The presence of two chloromercuri groups at the 2 and 6 positions of the phenol (B47542) ring may lead to splitting of these bands due to symmetric and asymmetric combinations of their vibrations.

| Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** |

| Hg-C Stretch | 350 - 300 |

| Hg-Cl Stretch | 250 - 200 |

| C-Hg-Cl Bending | < 150 |

Mass Spectrometry: Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) would be indispensable for the characterization of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This would be crucial for unequivocally confirming the presence of two mercury atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms, in addition to the carbon and hydrogen framework.

Isotopic Abundance Pattern Analysis for Mercury-Containing Fragments

A hallmark of the mass spectrum of a mercury-containing compound is the distinctive isotopic pattern of mercury. Mercury has seven stable isotopes, with ²⁰²Hg being the most abundant. This results in a characteristic cluster of peaks for any fragment containing a mercury atom. For a molecule with two mercury atoms, such as this compound, the isotopic pattern of the molecular ion and fragments containing both mercury atoms would be even more complex and highly characteristic. This isotopic fingerprint provides unambiguous evidence for the presence and number of mercury atoms in an ion.

The fragmentation of organomercuric compounds under electron impact typically involves the cleavage of the C-Hg bond. nih.gov For this compound, initial fragmentation would likely involve the loss of a chlorine radical or a chloromercuri radical. Subsequent fragmentation could involve the loss of the second chloromercuri group, the nitro group, and other neutral fragments.

Electronic Absorption (UV-Vis) Spectroscopy: Investigating Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenol chromophore.

Nitrophenols typically exhibit strong absorption bands in the UV region. The introduction of heavy atoms like mercury directly attached to the aromatic ring is known to influence the electronic transitions. This "heavy-atom effect" can lead to a bathochromic (red) shift of the absorption maxima and an increase in the intensity of certain transitions. The mercuration at the 2 and 6 positions would likely enhance the conjugation and perturb the energy levels of the π-system of the nitrophenol moiety. The expected electronic transitions would be π → π* and n → π* transitions, characteristic of aromatic compounds with chromophores and heteroatoms. shu.ac.uklibretexts.orgpharmatutor.org

| Compound | Predicted λₘₐₓ (nm) | Transition Type |

| 4-Nitrophenol | ~317, ~228 | π → π |

| This compound | >320 | π → π |

Chemical Reactivity and Mechanistic Studies of 2,6 Dichloromercuri 4 Nitrophenol

Stability and Transformations of the Mercuri-Carbon Bond

The reactivity of the organomercurial center is a focal point in understanding the chemical behavior of 2,6-Dichloromercuri-4-nitrophenol.

Demercuration Reactions: Pathways and Driving Forces

Demercuration, the cleavage of the carbon-mercury bond, is a characteristic reaction of organomercurials. While specific studies on the demercuration of this compound are not extensively detailed in the provided results, general principles of organomercury chemistry suggest that this process can be initiated by various reagents and conditions. The driving force for these reactions is often the formation of a more stable carbon-element bond.

Electrophilic and Nucleophilic Reactions at the Organomercurial Center

The carbon-mercury bond can be susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Attack: Electrophiles, which are electron-seeking species, can displace the mercury group. masterorganicchemistry.com This is a common reaction for many organometallic compounds. The mercury atom, being electropositive, can be targeted by stronger electrophiles, leading to the substitution of the mercuri group with the electrophile. libretexts.org

Nucleophilic Attack: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com In the context of this compound, nucleophiles can attack the carbon atom bearing the mercury, although this is generally less common than electrophilic attack unless activated by other factors. The high electron density of nucleophiles drives their reactivity towards electron-deficient centers. youtube.com

Transformations of the Nitrophenol Moiety

The nitrophenol portion of the molecule also exhibits distinct reactivity. ontosight.aichemicalbook.com

Redox Chemistry of the Nitro Group within the Organomercury Framework

The nitro group (-NO2) is a strong electron-withdrawing group and can undergo reduction to various other functional groups, such as amino (-NH2) groups. This transformation can be achieved using reducing agents like metals in acid or through catalytic hydrogenation. msu.edu The presence of the organomercury framework may influence the redox potential and the specific conditions required for this reduction.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a key functional group that influences the molecule's properties.

Acidity and Salt Formation: The phenolic proton is acidic and can be removed by a base to form a phenoxide salt.

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which can affect the molecule's physical properties and reactivity.

Radical Scavenging: Phenolic compounds, particularly those with multiple hydroxyl groups, are known for their ability to donate a hydrogen atom and scavenge free radicals. nih.gov This property is central to their antioxidant activity. nih.gov

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commsu.edu The existing substituents on the ring—two chloro groups, a nitro group, and a hydroxyl group—profoundly influence the rate and orientation of further substitutions.

Directing Effects of Substituents: In electrophilic aromatic substitution, substituents on the benzene (B151609) ring determine the position of the incoming electrophile. libretexts.org

The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group.

The chloro groups (-Cl) are deactivating but also ortho-, para-directing.

The nitro group (-NO2) is a strongly deactivating, meta-directing group. msu.edulibretexts.org

The interplay of these directing effects will determine the regioselectivity of any further substitution reactions on the aromatic ring. The mechanism of these reactions typically involves a two-step process: the initial attack of the electrophile to form a carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

The following table provides a summary of the directing effects of the substituents present in this compound.

| Substituent | Activating/Deactivating | Directing Effect |

| -OH | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The reactivity of this compound is fundamentally governed by the kinetic and thermodynamic parameters of its reactions, particularly those involving the cleavage of its carbon-mercury (C-Hg) bonds. While extensive raw quantitative data for this specific compound in simple solution-phase reactions is not widely documented in publicly available literature, its kinetic behavior has been notably investigated in the context of its application as a chromophoric probe for sulfhydryl (thiol) groups in biological systems. researchgate.netnih.gov

Research has focused on the reaction of this compound with proteins, such as d-glyceraldehyde (B118911) 3-phosphate dehydrogenase, to probe the reactivity of cysteine residues. researchgate.netresearchgate.net The core of this application lies in the high affinity of the mercury atoms for sulfur, leading to the displacement of the chloride ligands and the formation of a stable mercury-sulfur (mercaptide) bond.

The kinetics of such reactions are typically studied using spectrophotometry. As a nitrophenol derivative, this compound exhibits spectral changes in the visible range upon binding to a thiol. researchgate.netnih.gov This change is primarily associated with a perturbation of the pKa of the phenolic hydroxyl group, which allows for real-time monitoring of the reaction rate. researchgate.net By observing the change in absorbance at a specific wavelength over time, researchers can determine the reaction kinetics.

The general reaction with a protein thiol (Protein-SH) can be represented as: (NO₂)(OH)C₆H₂(HgCl)₂ + 2 Protein-SH → (NO₂)(OH)C₆H₂(Hg-S-Protein)₂ + 2 HCl

Rate = k [this compound] [Thiol]

By studying the reaction at various temperatures, a thermodynamic profile can be established through the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide deeper insight into the transition state of the reaction. A positive ΔH‡ indicates an energy barrier to be overcome, while the ΔS‡ provides information about the degree of order in the transition state.

While specific numerical values for this compound are not detailed in the provided search context, a hypothetical data table illustrating how kinetic results for its reaction with a model thiol would be presented is shown below.

Table 1: Illustrative Kinetic Data for the Reaction of this compound with a Thiol Compound at 298 K

| Initial [Mercurial] (μM) | Initial [Thiol] (μM) | Initial Rate (μM/s) | Apparent Rate Constant (k_obs) (s⁻¹) |

| 10 | 100 | 0.05 | 0.005 |

| 10 | 200 | 0.10 | 0.010 |

| 20 | 100 | 0.10 | 0.005 |

| 20 | 200 | 0.20 | 0.010 |

Furthermore, a thermodynamic analysis based on temperature-dependent kinetic studies could yield the activation parameters.

Table 2: Hypothetical Thermodynamic Activation Parameters for Thiol-Mercurial Reaction

| Parameter | Value | Units |

| Enthalpy of Activation (ΔH‡) | +45 | kJ/mol |

| Entropy of Activation (ΔS‡) | -60 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | +63 | kJ/mol |

These tables serve as an example of how kinetic and thermodynamic data for the reactivity of this compound are organized and interpreted to understand its reaction mechanisms, particularly its function as a thiol-reactive probe. researchgate.net

Coordination Chemistry of Organomercury Ii Compounds with Phenolic Ligands

General Coordination Preferences of Mercury(II) Centers

The mercury(II) ion is a soft Lewis acid, predisposing it to form strong covalent bonds with soft Lewis bases, particularly ligands containing sulfur donor atoms. Its coordination sphere is flexible, with coordination numbers ranging from two to as high as ten. nih.gov While the linear C-Hg-X arrangement is predominant in many organomercury compounds, higher coordination numbers are frequently achieved through interactions with additional ligands or through intermolecular contacts in the solid state. wikipedia.orgnih.gov

Common geometries for tetracoordinated Hg(II) complexes include tetrahedral and square planar, though intermediate or distorted geometries are more common. nih.gov A disphenoidal (or see-saw) geometry, which can be viewed as a distorted trigonal bipyramid, is often observed in mononuclear Hg(II) complexes. nih.gov Three-coordinate mercury(II) is also known, often resulting in T-shaped or trigonal planar arrangements. nih.govias.ac.in

Common Coordination Geometries of Mercury(II)

| Coordination Number | Geometry | Example Type | Reference |

|---|---|---|---|

| 2 | Linear | R-Hg-X | wikipedia.org |

| 3 | T-shaped, Trigonal Planar | [HgX₃]⁻, (maloNHC)HgCl | nih.govias.ac.in |

| 4 | Distorted Tetrahedral, Disphenoidal | [HgCl₂(L)] (L=bidentate ligand) | nih.govinorgchemres.org |

| 6 | Distorted Octahedral | [Hg(DMSO)₆]²⁺ | acs.org |

Formation of Coordination Adducts with Lewis Basic Sites

The mercury centers in 2,6-Dichloromercuri-4-nitrophenol are potent Lewis acids, readily forming coordination adducts with a variety of Lewis basic donor atoms.

Mercury(II) forms stable complexes with a wide array of nitrogen-donating ligands, including amines, pyridines, and imines (Schiff bases). sarpublication.com The coordination of bidentate N-donor ligands, such as substituted bipyridyls or Schiff bases, often results in a distorted tetrahedral geometry around the mercury center. nih.govinorgchemres.org For instance, the reaction of HgCl₂ with bidentate chiral imine ligands yields complexes of the type [HgCl₂(L)], where the mercury atom is four-coordinate with a geometry heavily distorted from ideal tetrahedral due to the ligand's bite angle. nih.gov Monodentate ligands like N-methylnicotinamide can form neutral, monomeric three-coordinate complexes with mercury(II) halides. ias.ac.in In such cases, the mercury is bonded to the pyridine (B92270) ring nitrogen and two halide ions. ias.ac.in

Examples of Hg(II) Complexes with Nitrogen-Donating Ligands

| Ligand Type | Complex Example | Hg(II) Geometry | Reference |

|---|---|---|---|

| Bidentate Imine (Schiff Base) | [HgCl₂(C₁₄H₁₄N₂)] | Distorted Tetrahedral | nih.gov |

| Bidentate Schiff Base | [Hg((2,6-Cl-ba)₂-1,2-pn)Cl₂] | Distorted Tetrahedral | inorgchemres.org |

| Monodentate Amide | HgCl₂(N-methylnicotinamide) | Three-coordinate | ias.ac.in |

| Bidentate Pyridyl | [MeHg(2,2'-bpy)][NO₃] | Three-coordinate | electronicsandbooks.com |

While the affinity of Hg(II) for oxygen donors is less pronounced than for softer donors like sulfur, coordination is still significant. Ligands such as ethers, sulfoxides (e.g., DMSO), and carboxylates interact with mercury centers. acs.orgsonar.ch These interactions can be crucial in forming extended solid-state structures. For example, the mercury(II) complex (Me-maloNHCDipp)HgCl exists as a polymer in the solid state due to intermolecular Hg-O contacts, which result in a rare three-coordinate, T-shaped geometry at the mercury site. nih.gov Similarly, coordination polymers have been synthesized using 1,4-dioxane (B91453) as a bridging oxygen-donating ligand with mercury(II) halides, leading to 2D and 3D networks. sonar.ch

In accordance with Hard and Soft Acids and Bases (HSAB) theory, the soft Hg(II) ion exhibits a very high affinity for soft sulfur-donor ligands. rsc.orgalfa-chemistry.com This "thiophilicity" leads to the formation of highly stable organomercury-sulfur bonds. Thiolates (R-S⁻), thioethers (R-S-R'), and thioamides are particularly effective ligands for mercury(II). rsc.orgalfa-chemistry.comnih.gov The reaction of organomercurials with thiols is a well-established aspect of their chemistry. nih.gov The resulting complexes often feature strong Hg-S covalent bonds and may be further stabilized by weaker, secondary Hg···S interactions, which play a critical role in the crystal engineering of these compounds. mdpi.com

Examples of Hg(II) Interactions with Sulfur-Donating Ligands

| Ligand Type | Interaction/Complex Type | Significance | Reference |

|---|---|---|---|

| Thioimidazole | {[Hg(μ₂-Cl)(μ₂-Ls)]}n[BF₄]n | High stability due to Hg-S bond | rsc.org |

| Thiolate | Ln(SArⁱᴾʳ⁶)₂ | Stabilization of metal center | rsc.org |

| Dithiocarbamate | RHg(dithiocarbamate) | Supramolecular association via Hg···S bonds | mdpi.com |

Influence of the Nitrophenol and Dichloromercuri Substituents on Coordination Behavior

The specific substituents on the this compound ring profoundly influence its coordination chemistry.

Dichloromercuri Groups (-HgCl): The two C-Hg-Cl moieties are the primary Lewis acidic sites. The presence of two such groups on a single aromatic ring offers the potential for the molecule to act as a bidentate or bridging ligand in the formation of coordination polymers or multinuclear complexes. The mercury atoms will readily coordinate with Lewis bases, and the chloride atoms themselves can participate in bridging interactions with adjacent mercury centers (Hg···Cl contacts), further expanding the coordination sphere and influencing the crystal packing. nih.gov

Nitrophenol Group: The phenolic -OH group and the nitro -NO₂ group introduce potential oxygen donor sites. The phenolic oxygen, upon deprotonation, would be a strong coordinating agent. The nitro group is a weaker donor but can participate in intermolecular interactions, including hydrogen bonding. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton. Furthermore, the aromatic ring system itself, influenced by the nitro group, can engage in non-covalent interactions such as π-π stacking and C-H···π interactions, which are known to be significant in the assembly of structures containing nitrophenol. nih.gov

Supramolecular Interactions and Crystal Engineering via Coordination

The assembly of this compound into extended architectures is a prime example of crystal engineering, where both strong coordination bonds and weaker intermolecular forces direct the final structure. rsc.orgacs.org The formation of supramolecular assemblies is driven by a combination of interactions.

Secondary Bonding: Intermolecular Hg···Cl, Hg···O, or Hg···S contacts can link individual molecules or coordination complexes into one-dimensional chains, two-dimensional layers, or three-dimensional networks. nih.govnih.govmdpi.com For organomercury compounds, Hg···S interactions are a particularly robust tool for constructing supramolecular aggregates. mdpi.com

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the phenolic group are potential acceptors. These interactions can link molecules together, often forming well-defined motifs like tapes or sheets. nih.govacs.org

The interplay between the directional nature of the C-Hg-Cl bonds, the potential for bridging through secondary interactions, and the hydrogen-bonding capabilities of the nitrophenol moiety makes this compound a versatile building block for designing complex supramolecular structures.

Advanced Analytical Methodologies for Detection and Quantification in Environmental Systems

Chromatographic Techniques for Speciation and Separation

Chromatography is the cornerstone of mercury speciation analysis, allowing for the physical separation of different mercury compounds from each other and from the sample matrix before detection. vliz.beresearchgate.net

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of organomercury compounds, which are often not sufficiently volatile, a derivatization step is typically required to convert them into more volatile forms. vliz.beresearchgate.net Following separation on the GC column, a mercury-specific detector is used for quantification.

Research Findings:

Detector Types: Common detectors include the electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds, and element-specific detectors like the microwave-induced plasma atomic emission detector (GC-MIP-AES). nih.govscispace.com While sensitive, GC-ECD can be prone to interference, necessitating extensive sample cleanup. scispace.comoaepublish.com

Performance: GC-MIP-AES offers improved selectivity. For methylmercury (B97897), a detection limit of 1.2 pg has been reported, with a linear range of 1-40 ng/mL. nih.gov More advanced techniques like GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) can achieve even lower detection limits, in the femtogram range (e.g., 0.005 pg for methylmercury). oaepublish.com

Application: GC-based methods have been successfully applied to determine various organomercurials, including methyl-, ethyl-, and phenylmercury, in environmental and biological samples after extraction and derivatization. scispace.com

| Technique | Analyte | Detection Limit | Reference |

|---|---|---|---|

| GC-MIP-AES | Methylmercury | 1.2 pg | nih.gov |

| GC-ECD | Methylmercury | 1 ng/g | scispace.com |

| GC-ICP-MS | Methylmercury | 0.005 pg | oaepublish.com |

| GC-ICP-MS | Inorganic Mercury (as derivative) | 0.013 pg | oaepublish.com |

High-performance liquid chromatography is often considered more suitable for non-volatile and thermally labile organomercury compounds, as it typically does not require derivatization and is less prone to causing species conversion during analysis. chromatographyonline.comvliz.be The separation is usually achieved using a reversed-phase column.

Research Findings:

Separation Principle: The separation of mercury species is accomplished by using a mobile phase containing a complexing agent, such as 2-mercaptoethanol (B42355) or sodium diethyldithiocarbamate (B1195824) (DDTC), which interacts with the different mercury compounds to varying degrees, allowing them to be separated on a C18 column. chromatographyonline.comresearchgate.net

Hyphenated Systems: HPLC is commonly coupled with highly sensitive detectors like ICP-MS (HPLC-ICP-MS) or vapor generation atomic fluorescence spectrometry (HPLC-VGAFS) for the quantification of trace-level organomercurials. chromatographyonline.comresearchgate.net

Performance: Using an HPLC-VGAFS system, baseline separation of inorganic mercury (Hg²⁺), methylmercury (MeHg⁺), and ethylmercury (EtHg⁺) has been achieved in under 10 minutes. chromatographyonline.com The detection limits for this method were reported as 0.48 ng/g for Hg²⁺ and 0.58 ng/g for MeHg⁺ in sediment samples. chromatographyonline.com HPLC-ICP-MS systems can achieve even lower detection limits, in the ng/L range for water samples. researchgate.net

| Technique | Analyte | Detection Limit | Matrix | Reference |

|---|---|---|---|---|

| HPLC-VGAFS | Inorganic Mercury (Hg²⁺) | 0.48 ng/g | Sediment | chromatographyonline.com |

| HPLC-VGAFS | Methylmercury (MeHg⁺) | 0.58 ng/g | Sediment | chromatographyonline.com |

| HPLC-VGAFS | Ethylmercury (EtHg⁺) | 1.1 ng/g | Sediment | chromatographyonline.com |

| HPLC-ICP-MS | Inorganic Mercury (Hg²⁺) | 4 ng/L | Water | researchgate.net |

| HPLC-ICP-MS | Methylmercury (MeHg⁺) | 10 ng/L | Water | researchgate.net |

Atomic Spectrometry for Mercury Quantification

Atomic spectrometry techniques are the most widely used for mercury detection due to their exceptional sensitivity and selectivity. researchgate.net These methods measure the absorption or emission of light by free mercury atoms.

CV-AAS is a robust and widely used technique for total mercury determination. researchgate.netteledynelabs.com The method is based on the principle that elemental mercury vapor strongly absorbs radiation at a wavelength of 253.7 nm. epa.gov For organomercurials like 2,6-Dichloromercuri-4-nitrophenol to be measured, they must first be chemically broken down (oxidized) to inorganic mercury (Hg²⁺), which is then reduced to volatile elemental mercury (Hg⁰) for analysis. epa.gov

Research Findings:

Methodology: Samples are typically treated with a strong oxidizing agent, such as potassium persulfate, to convert all mercury species to Hg²⁺. epa.gov Subsequently, a reducing agent like stannous chloride is added to generate elemental mercury vapor, which is purged from the solution and carried into the measurement cell of the spectrometer. teledynelabs.com

Performance: The working range for automated CV-AAS is typically 0.2 to 20.0 µg/L. epa.gov Modern instruments can achieve detection limits in the single-digit part-per-trillion (ng/L) range. teledynelabs.com

Limitations: Incomplete oxidation of stable organomercury compounds can lead to an underestimation of the total mercury content when compared to more powerful digestion techniques used with ICP-MS. nih.gov

ICP-MS is one of the most sensitive techniques for elemental analysis, capable of detecting mercury at ultra-trace levels. nih.gov The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the mercury atoms. A mass spectrometer then separates the mercury ions based on their mass-to-charge ratio, providing excellent specificity and minimizing interferences. nih.gov

Research Findings:

High Sensitivity: ICP-MS offers exceptionally low detection limits, often in the sub-ng/L (part-per-trillion) range, and in some cases, down to the pg/L (part-per-quadrillion) level. nih.govnih.gov A detection limit for direct determination of mercury has been reported as 0.001 ppb (1 ng/mL). nih.gov

Speciation: When coupled with a separation technique like HPLC or GC, ICP-MS serves as a powerful detector for speciation analysis, combining the separation capabilities of chromatography with the outstanding sensitivity of mass spectrometry. researchgate.netexpec-tech.com

Isotope Dilution: ICP-MS allows for the use of speciated isotope dilution mass spectrometry (SID-MS), an advanced calibration technique that can provide highly accurate and precise quantification by correcting for species transformations during sample preparation. vliz.be

CV-AFS is another highly sensitive technique for mercury measurement, often surpassing the sensitivity of CV-AAS. spectroscopyonline.com The principle involves exciting mercury atoms in the vapor phase with a UV lamp; as the atoms return to their ground state, they emit light (fluoresce), which is measured by a detector. wikipedia.orgteledynelabs.com The intensity of the fluorescence is directly proportional to the mercury concentration. teledynelabs.com

Research Findings:

Superior Sensitivity: CV-AFS analyzers can achieve sub-part-per-trillion detection limits and offer a wider linear dynamic range (typically 5 orders of magnitude) compared to CV-AAS. spectroscopyonline.comteledynelabs.com Detection limits can be as low as 0.2 ppt (B1677978) (ng/L), and with a pre-concentration step using a gold trap, this can be lowered to 0.02 ppt. spectroscopyonline.com

Detector for Speciation: Like ICP-MS, AFS is an excellent detector for hyphenated chromatographic systems (e.g., HPLC-CV-AFS) for mercury speciation analysis. chromatographyonline.comnih.gov

Interference: The fluorescence signal can be suppressed by certain gases; therefore, a pure, inert carrier gas like argon is required for optimal performance. teledynelabs.com Water vapor can also interfere, necessitating an efficient drying stage before the detector. teledynelabs.com

| Technique | Typical Detection Limit | Key Advantage | Reference |

|---|---|---|---|

| CV-AAS | ~0.5 - 5 ng/L | Robust and widely available | teledynelabs.comepa.gov |

| ICP-MS | < 1 ng/L (direct); < 0.02 µg/L (speciation) | Highest sensitivity, multi-element capability | nih.govexpec-tech.com |

| CV-AFS | < 0.1 ng/L (can reach 0.01 ng/L) | Extremely sensitive, wide dynamic range | spectroscopyonline.comteledynelabs.com |

Electrochemical Methods for Mercury Speciation

Electrochemical techniques offer a sensitive and often cost-effective approach for the speciation of mercury, distinguishing between its various organic and inorganic forms. These methods are typically based on the electrochemical reduction or oxidation of mercury species at an electrode surface.

Key Electrochemical Techniques:

| Technique | Principle | Application in Mercury Speciation |

| Anodic Stripping Voltammetry (ASV) | Preconcentration of mercury onto a working electrode at a negative potential, followed by stripping (re-oxidation) with a positive-going potential scan. The stripping current is proportional to the concentration. | Highly sensitive for the determination of inorganic mercury (Hg²⁺). Can be adapted for organomercury compounds after UV digestion or chemical decomposition to convert them to inorganic mercury. |

| Cathodic Stripping Voltammetry (CSV) | Formation of a film of a sparingly soluble mercury salt or complex on the electrode surface, followed by a negative-going potential scan to reduce the mercury and generate a current signal. | Often used for the determination of mercury in the presence of specific complexing agents. |

| Differential Pulse Voltammetry (DPV) | A series of small pulses are superimposed on a linearly increasing potential ramp. The current is sampled before and at the end of each pulse, and the difference is plotted against the potential. | Offers enhanced sensitivity and resolution compared to linear sweep voltammetry, making it suitable for trace-level detection of mercury species. acs.org |

Research Findings:

Recent advancements in electrochemical methods for mercury speciation have focused on the development of modified electrodes to enhance sensitivity and selectivity. Nanomaterials, such as gold nanoparticles and carbon nanotubes, have been employed to increase the electrode surface area and facilitate the electrochemical reactions of mercury. These modifications have led to lower detection limits and improved performance in complex environmental samples.

Sample Preparation and Derivatization Techniques for Environmental Organomercury Analysis

Effective sample preparation is a crucial step in the analysis of organomercury compounds from environmental samples to remove interfering matrix components and preconcentrate the analytes. The choice of technique depends on the sample matrix (e.g., water, soil, biological tissues) and the analytical method to be used.

Common Sample Preparation Techniques:

| Technique | Description | Applicability for Organomercury Analysis |

| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are passed through a solid sorbent material, which retains the analytes. The analytes are then eluted with a small volume of solvent. | Widely used for the extraction and preconcentration of organomercury compounds from water samples. |

| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. | A classic technique for extracting organomercury compounds, though it can be solvent-intensive. |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the sample. Analytes partition into the coating and are then thermally desorbed into a gas chromatograph or eluted with a solvent. | A solvent-free and sensitive technique for the extraction of volatile and semi-volatile organomercury compounds. |

| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the sample and solvent, accelerating the extraction process. | Effective for extracting organomercury compounds from solid matrices like soil and sediment. |

Derivatization:

For analysis by gas chromatography (GC), non-volatile organomercury compounds often require derivatization to increase their volatility. Common derivatization agents include sodium tetraethylborate (NaBEt₄) and sodium tetraphenylborate (B1193919) (NaBPh₄), which convert ionic organomercury species into their more volatile ethyl or phenyl derivatives.

Emerging Research Directions and Future Perspectives on Aromatic Organomercurials

Exploration of Novel and Greener Synthetic Strategies

The historical synthesis of organomercurials often involved processes that are now considered environmentally unsustainable. Consequently, a significant direction of modern research is the development of novel and greener synthetic methods. nih.gov This involves adhering to the principles of green chemistry, which aim to reduce waste, save energy, and use less toxic substances. nih.gov

Key research efforts include:

Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation and ultrasound is being explored to accelerate reaction times and improve energy efficiency in mercuration reactions. nih.gov These methods can lead to cleaner reactions with higher yields and fewer byproducts compared to traditional heating.

Solvent-Free and Alternative Solvent Systems: Research is ongoing to replace hazardous organic solvents with more benign alternatives, such as ionic liquids or even water, where applicable. nih.gov Solventless reactions, or solid-state synthesis through techniques like ball milling, represent another frontier for reducing the environmental footprint of organomercurial synthesis. nih.gov

Catalytic System Improvement: While many large-scale industrial processes have moved away from mercury-based catalysis, such as the shift to the palladium-catalyzed Wacker process for acetaldehyde (B116499) production, research into highly efficient and selective mercury-catalyzed reactions on a laboratory scale continues. wikipedia.org The goal is to design reactions that require only minimal amounts of the mercury catalyst, which can be recovered and reused, thus minimizing waste.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product. This includes developing more efficient mercurating agents and reaction pathways that avoid the formation of stoichiometric amounts of mercury-containing waste.

Potential as Reagents in Specialized Organic Synthesis (e.g., catalysis beyond prohibited areas)

Despite their toxicity, organomercury compounds possess unique reactivity that makes them valuable reagents in certain specialized areas of organic synthesis where other reagents may be less effective. wikipedia.org Their stability towards air and moisture, coupled with the predictable cleavage of the carbon-mercury bond, allows for highly controlled chemical transformations. wikipedia.org

Current and potential applications in specialized synthesis include:

Transmetalation Reactions: Aromatic organomercurials are effective reagents for transmetalation, where the organic group is transferred from mercury to another metal. For instance, diarylmercury compounds can react with aluminum to produce triorganoaluminum reagents, which are valuable in various organic reactions. wikipedia.org

Palladium-Catalyzed Cross-Coupling: Organomercurials can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. wikipedia.org While less common than reactions involving organoboron or organotin compounds, they can offer different selectivity or functional group tolerance in complex molecule synthesis. wikipedia.org

Carbene Transfer Reactions: Specific organomercurials, such as phenyl(trichloromethyl)mercury, serve as useful reagents for transferring carbenes, like dichlorocarbene, to other molecules. wikipedia.org This is a key step in the synthesis of cyclopropanes and other strained ring systems.

Oxymercuration and Solvomercuration: The addition of a mercury salt and a solvent molecule across a double or triple bond (oxymercuration or, more generally, solvomercuration) is a classic and reliable method for the synthesis of alcohols, ethers, and other functionalized organic molecules with high regioselectivity and stereoselectivity. libretexts.orgyoutube.com Research in this area focuses on expanding the scope and understanding the mechanism to apply it to more complex substrates. libretexts.org

Development of Environmentally Conscious Organomercurial Chemistry (focus on non-toxicological aspects)

Developing an "environmentally conscious" chemistry for a class of compounds known for their environmental impact is a significant challenge. The focus here is not on applications where the compounds would be released, but on understanding their fundamental chemical behavior to better manage their lifecycle and mitigate their environmental impact.

Key areas of non-toxicological research include:

Understanding Environmental Interactions: Detailed studies on how aromatic organomercurials interact with components of the natural environment, such as dissolved organic matter (DOM) like humic acids, are crucial. Research has shown that DOM can both complex with mercury species and influence their reduction and transformation pathways in anoxic environments. nih.gov Understanding these binding and reaction mechanisms at a molecular level is essential for predicting their behavior.

Degradation and Detoxification Pathways: Nature has evolved mechanisms to deal with mercury. For example, some bacteria possess the mer operon system, which includes the enzyme organomercurial lyase (MerB) that can cleave the carbon-mercury bond, initiating a detoxification process. nih.govrsc.org Studying these natural degradation pathways provides insights for developing new bioremediation strategies.

Integration of Molecular-Level Understanding with Environmental Fate Prediction Models

A major frontier in environmental chemistry is the ability to predict the fate and transport of chemicals before they are widely used. This involves integrating detailed molecular-level knowledge into sophisticated computer models.

Quantitative Structure-Activity Relationships (QSAR): QSAR models are computational tools that predict the properties and behavior of chemicals based on their molecular structure. nih.gov For aromatic organomercurials, researchers aim to develop QSARs that can accurately predict key environmental parameters such as water solubility, adsorption to soil and sediment, and susceptibility to degradation. researchgate.net

Advanced Molecular Descriptors: The accuracy of these predictive models depends on the quality of the input data. Research focuses on identifying and calculating more sophisticated molecular descriptors, including quantum-chemical parameters like orbital energies (EHOMO, ELUMO), polarizability, and dipole moments. researchgate.net These descriptors provide a more nuanced picture of the molecule's electronic structure and reactivity, leading to better predictions of its environmental interactions.

Modeling Complex Environmental Processes: The goal is to create comprehensive models that can simulate the entire environmental lifecycle of an aromatic organomercurial. This includes its transport through water and soil, partitioning between different environmental compartments (air, water, sediment), and transformation into other mercury species, such as the highly bioaccumulative methylmercury (B97897). nih.govresearchgate.net By combining molecular-level data with models of environmental systems, a more accurate risk assessment can be performed. publications.gc.ca

Data Tables

Since "2,6-Dichloromercuri-4-nitrophenol" is not a commercially available or well-documented compound, the following table provides data for the related and well-characterized compound, 2,6-Dichloro-4-nitrophenol . It is possible that the name in the query was a misnomer for this compound.

Table 1: Physicochemical Properties of 2,6-Dichloro-4-nitrophenol

| Property | Value | Source |

| CAS Number | 618-80-4 | sigmaaldrich.comfishersci.comchemscene.com |

| Molecular Formula | C₆H₃Cl₂NO₃ | sigmaaldrich.comfishersci.comchemscene.com |

| Molecular Weight | 208.00 g/mol | chemscene.com |

| Appearance | Yellow Crystalline Powder | fishersci.com |

| Melting Point | 123-126 °C | fishersci.comchemicalbook.com |

| Solubility | Soluble in methanol (B129727) and ethanol. | sigmaaldrich.comchemicalbook.com |

| pKa | 3.71 | ontosight.ai |

| InChI Key | PXSGFTWBZNPNIC-UHFFFAOYSA-N | sigmaaldrich.comfishersci.com |

Q & A

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-nitrophenol, and how can reaction yields be improved?

Q. How should 2,6-Dichloro-4-nitrophenol be purified and stored to ensure stability?

Methodological Answer:

- Purification: Use gradient recrystallization in ethanol or acetone to remove byproducts. Confirm purity via melting point analysis (152–154°C) and HPLC (>99.5% purity) .

- Storage: Store in amber vials at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid exposure to light and moisture to prevent decomposition .

Q. What analytical methods are recommended for characterizing 2,6-Dichloro-4-nitrophenol?

Methodological Answer:

- Spectroscopy: UV-Vis (λmax ~405 nm in alkaline media) and FT-IR (C-Cl stretch at 750 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron-capture detection for trace analysis .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ at m/z 206.94 .

Advanced Research Questions

Q. How does 2,6-Dichloro-4-nitrophenol behave under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 2–12). The compound is stable in acidic conditions but hydrolyzes in alkaline media (pH >10), forming quinone intermediates .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition onset (~200°C). Store below -20°C to prevent thermal degradation .

Q. How can computational modeling predict the electronic structure and reactivity of 2,6-Dichloro-4-nitrophenol?

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior. The nitro group acts as an electron-withdrawing moiety, enhancing electrophilic substitution reactivity .

- Solvent Effects: Simulate solvation in polar solvents (e.g., water) using COSMO-RS models to predict solubility trends .

Q. How to resolve contradictions in spectral data or conflicting purity assessments?

Methodological Answer:

- Cross-Validation: Compare NMR (¹H, ¹³C) and X-ray crystallography data with PubChem/CAS entries to confirm structural assignments .

- Impurity Profiling: Use LC-MS/MS to identify trace contaminants (e.g., residual starting materials or dihalogenated byproducts) .

- Collaborative Studies: Replicate analyses across independent labs using standardized protocols (e.g., NIST-certified methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.